

Mide biological function and pathways

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An In-depth Technical Guide to the Biological Function and Pathways of MID1 and Midnolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Mide" family of proteins, encompassing Midline-1 (MID1) and Midnolin (MIDN), represents a fascinating area of study in cellular regulation, with significant implications for developmental biology and disease. Although sharing a similar nomenclature, MID1 and MIDN operate in distinct yet crucial cellular pathways. MID1 functions as an E3 ubiquitin ligase, playing a key role in protein degradation and signaling, particularly through its influence on the mTOR pathway. Its dysfunction is directly linked to the congenital disorder Opitz G/BBB syndrome. In contrast, Midnolin orchestrates a less conventional, ubiquitin-independent pathway for protein degradation by directly targeting substrates to the proteasome. This guide provides a comprehensive technical overview of the biological functions, signaling pathways, and experimental methodologies related to both MID1 and Midnolin, designed to serve as a valuable resource for researchers and professionals in the field of drug development.

MID1 (Midline-1): An E3 Ubiquitin Ligase in Development and Disease

MID1 is a member of the Tripartite Motif (TRIM) family of proteins, also known as TRIM18. These proteins are characterized by a conserved N-terminal RING finger domain, one or more B-box domains, and a coiled-coil region. MID1 functions as an E3 ubiquitin ligase, an enzyme



that facilitates the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome.[1] This activity is central to its role in various cellular processes.

Core Biological Function

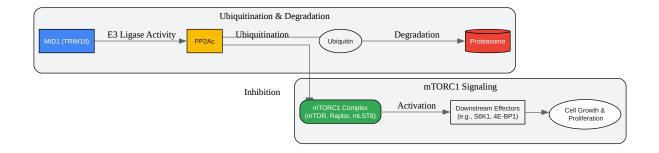
The primary function of MID1 is to regulate the stability of specific target proteins. One of its key substrates is the catalytic subunit of protein phosphatase 2A (PP2Ac).[2][3] By promoting the ubiquitination and subsequent degradation of PP2Ac, MID1 influences a multitude of signaling pathways that are controlled by PP2A-mediated dephosphorylation.[4][5]

MID1 is also known to associate with microtubules, which are essential components of the cellular cytoskeleton.[6] This association is crucial for its proper localization and function. Mutations in MID1 that disrupt its microtubule association are linked to Opitz G/BBB syndrome, a genetic disorder characterized by developmental abnormalities along the body's midline.[6]

MID1 Signaling Pathways

The most well-characterized signaling pathway involving MID1 is its regulation of the mammalian target of rapamycin (mTOR) pathway. The mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. MID1's control over PP2A levels directly impacts mTORC1 signaling.[7][8] When MID1 is functional, it keeps PP2Ac levels in check, allowing for the stable association of the mTOR/Raptor complex and active mTORC1 signaling. [9] However, when MID1 is non-functional, as seen in Opitz syndrome, PP2Ac accumulates, leading to the disruption of the mTOR/Raptor complex and subsequent downregulation of mTORC1 signaling.[7][8]





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MID1-mTOR Signaling Pathway

Quantitative Data for MID1

Parameter	Value	Context	Reference
mRNA Expression	Upregulated	Cortex of Huntington's Disease (HD) patients and mouse models.	[10]
Protein Expression	Upregulated	Cortex of HD patients and mouse models.	[10]
Protein Expression	Low to medium	Ubiquitous expression in various tissues under normal conditions.	[4]
Protein Expression	Upregulated	Benign Prostatic Hyperplasia (BPH) tissues compared to normal prostate.	[11]

Experimental Protocols for MID1 Research



This protocol is designed to assess the E3 ubiquitin ligase activity of MID1 on its substrate, PP2Ac.

Materials:

- Recombinant human E1 activating enzyme (e.g., UBE1)
- Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
- Recombinant human MID1 protein (full-length or specific domains)
- Recombinant human PP2Ac protein
- Human ubiquitin
- ATP solution (100 mM)
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Anti-PP2Ac antibody, Anti-ubiquitin antibody, Anti-MID1 antibody

Procedure:

- Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 μ L reaction, add the components in the following order:
 - 10 μL of 2x ubiquitination reaction buffer
 - \circ 1 μ L of E1 enzyme (e.g., 100 nM final concentration)
 - 1 μL of E2 enzyme (e.g., 500 nM final concentration)
 - 1 μL of ubiquitin (e.g., 10 μM final concentration)
 - \circ 1 μ L of recombinant MID1 (e.g., 1 μ M final concentration)



- 1 μL of recombinant PP2Ac (e.g., 1 μM final concentration)
- Deionized water to a final volume of 18 μL.
- Initiate the reaction by adding 2 μL of 10 mM ATP (1 mM final concentration).
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction by adding 5 μL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Resolve the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane for Western blotting.
- Probe the membrane with an anti-PP2Ac antibody to detect ubiquitinated forms of PP2Ac,
 which will appear as higher molecular weight bands or a smear.
- As controls, perform reactions lacking E1, E2, MID1, or ATP to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.

This protocol is used to identify proteins that interact with MID1 in a cellular context.

Materials:

- Cells expressing tagged MID1 (e.g., FLAG-MID1 or HA-MID1)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
- Antibody against the tag (e.g., anti-FLAG or anti-HA) or a specific anti-MID1 antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)
- SDS-PAGE and Western blot reagents



Antibodies against potential interacting partners

Procedure:

- Culture and harvest cells expressing the tagged MID1.
- Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cellular debris.
- Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
- Incubate the pre-cleared lysate with the specific antibody (anti-tag or anti-MID1) for 2-4 hours or overnight at 4°C with gentle rotation.
- Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluate by SDS-PAGE and Western blotting, probing for MID1 and the suspected interacting protein.

Midnolin (MIDN): A Key Player in Ubiquitin-Independent Degradation

Midnolin is a more recently characterized protein that has been identified as a critical regulator of a ubiquitin-independent proteasomal degradation pathway.[2] It plays a significant role in the turnover of nuclear proteins, including many transcription factors.

Core Biological Function

Midnolin acts as a molecular "chaperone" that directly recognizes and binds to its substrate proteins and delivers them to the proteasome for degradation, bypassing the need for the traditional ubiquitin tagging system.[12][13] MIDN contains a "Catch" domain that is responsible for substrate recognition and binding.[12] It also possesses a ubiquitin-like (Ubl) domain and a C-terminal alpha-helix that mediate its interaction with the proteasome.[12][13]



Substrates of Midnolin include a number of immediate-early gene (IEG) products, such as FOSB, EGR1, and NR4A1, which are transcription factors involved in rapid cellular responses to stimuli.[12] By controlling the levels of these proteins, Midnolin plays a crucial role in modulating gene expression programs in response to extracellular signals.

Midnolin Signaling Pathways

The "pathway" for Midnolin is more of a direct delivery mechanism to the proteasome rather than a multi-step signaling cascade. Midnolin's expression can be induced by various stimuli, such as growth factors.[12] Once expressed, it localizes to the nucleus where it binds to its target proteins. The Midnolin-substrate complex then directly interacts with the 26S proteasome. The Ubl domain of Midnolin binds to the RPN11 subunit of the proteasome, while its C-terminal helix interacts with the RPN1 subunit.[13] This dual interaction is thought to position the substrate over the catalytic core of the proteasome, facilitating its degradation.



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Midnolin-Proteasome Degradation Pathway

Quantitative Data for Midnolin



Parameter	Value	Context	Reference
mRNA Expression	Low tissue specificity	Expressed in 180 different cell types and tissues.	[14]
Subcellular Location	Nucleoplasm	Predominantly localized to the nucleus.	[8]
Protein Interactions	4 known interacting proteins	Interacts with glucokinase (GCK) and proteasomal subunits.	[8][14]
Single-cell Expression	Variable	Expression levels vary across different cell types within cancer tissues.	[15]

Experimental Protocols for Midnolin Research

This protocol is designed to determine if the degradation of a substrate is dependent on Midnolin and is independent of ubiquitination.

Materials:

- HEK293T cells
- Plasmids for expressing the substrate protein (e.g., with a reporter tag like GFP) and Midnolin
- CRISPR/Cas9 reagents for knocking out MIDN
- Proteasome inhibitor (e.g., MG132)
- Ubiquitination pathway inhibitor (e.g., MLN4924, an E1 inhibitor)
- Cycloheximide (CHX) to inhibit protein synthesis



- Lysis buffer, SDS-PAGE, and Western blot reagents
- Antibodies against the substrate, Midnolin, and a loading control (e.g., GAPDH)

Procedure:

- Generate MIDN knockout (KO) HEK293T cells using CRISPR/Cas9.
- Transfect wild-type (WT) and MIDN KO cells with a plasmid expressing the substrate protein.
 In a separate experiment, co-transfect WT cells with plasmids for the substrate and Midnolin.
- Treat the cells with CHX to block new protein synthesis.
- At various time points after CHX treatment (e.g., 0, 2, 4, 6 hours), lyse the cells.
- Analyze the protein levels of the substrate by Western blotting. A faster decrease in the substrate's protein level in WT cells compared to MIDN KO cells, or upon Midnolin overexpression, suggests Midnolin-dependent degradation.
- To test for ubiquitin independence, treat the cells with MG132 or MLN4924. If degradation is blocked by MG132 but not by MLN4924, it indicates a proteasome-dependent but ubiquitin-independent mechanism.

This protocol provides a general workflow for the structural analysis of the Midnolin-proteasome complex.

Materials:

- Purified human 26S proteasome
- Purified recombinant Midnolin protein
- Purified recombinant substrate protein (e.g., IRF4)
- ATPyS (a non-hydrolyzable ATP analog)
- Cryo-EM grids (e.g., copper grids with a holey carbon film)



- Plunge-freezing apparatus (e.g., Vitrobot)
- Cryo-electron microscope
- · Image processing software

Procedure:

- Complex Formation: Incubate the purified proteasome, Midnolin, and substrate in a suitable buffer containing ATPyS to promote complex formation and stabilize the proteasome in a substrate-receptive state.
- Grid Preparation: Apply a small volume (e.g., 3-4 μ L) of the complex solution to a glow-discharged cryo-EM grid.
- Vitrification: Blot the grid to create a thin film of the solution and immediately plunge-freeze it in liquid ethane.
- Data Collection: Transfer the vitrified grid to a cryo-electron microscope and collect a large dataset of images of the frozen-hydrated particles.
- Image Processing: Use specialized software to perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution map of the Midnolin-proteasome complex.
- Model Building: Fit atomic models of the individual components into the cryo-EM density map to elucidate the structural basis of their interaction.

Conclusion

MID1 and Midnolin, while both influencing protein degradation, highlight the diversity of regulatory mechanisms within the cell. MID1's role as a canonical E3 ubiquitin ligase firmly places it within the well-established ubiquitin-proteasome system, with clear implications for developmental signaling through the mTOR pathway. Its dysfunction offers a direct link to the pathology of Opitz G/BBB syndrome, making it a potential target for therapeutic intervention.

Midnolin, on the other hand, represents a more novel and less understood mechanism of protein turnover. Its ability to bypass the ubiquitination cascade for the degradation of key



nuclear proteins suggests a rapid and efficient way for the cell to modulate its transcriptional landscape. The continued exploration of Midnolin's substrates and regulatory mechanisms will undoubtedly open new avenues for understanding cellular homeostasis and its dysregulation in disease.

This guide provides a foundational understanding of these two important proteins. The detailed protocols and compiled data are intended to facilitate further research into the intricate roles of MID1 and Midnolin in health and disease, and to aid in the development of novel therapeutic strategies targeting these pathways.

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